molecular formula C6H13ClN2O B3043405 N-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 859537-16-9

N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B3043405
CAS No.: 859537-16-9
M. Wt: 164.63 g/mol
InChI Key: PRQAIVKHRVEJPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific combination of the pyrrolidine ring, N-methyl group, and hydrochloride salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Biological Activity

N-methylpyrrolidine-2-carboxamide hydrochloride (NMPC hydrochloride) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of NMPC hydrochloride, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₃ClN₂O. The compound features a pyrrolidine ring with a methyl group and a carboxamide functional group, which contribute to its solubility and biological activity. The presence of the carboxamide group allows for hydrogen bonding, enhancing its interactions with biological targets.

The precise mechanism of action of NMPC hydrochloride remains under investigation. However, studies suggest that it may interact with specific enzymes or receptors, potentially influencing various biological pathways. For example, NMPC hydrochloride has been identified as an inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Biological Activities

Research has highlighted several key biological activities associated with NMPC hydrochloride:

  • Anticonvulsant Activity : A study demonstrated that NMPC hydrochloride exhibits anticonvulsant effects in animal models, suggesting its potential for treating seizure disorders.
  • Anticancer Potential : NMPC derivatives have shown promising anti-proliferative activity against various cancer cell lines. This suggests that NMPC may be developed into therapeutic agents targeting cancer.
  • Antimicrobial Properties : The ability of NMPC to inhibit InhA positions it as a candidate for developing new treatments against multidrug-resistant tuberculosis .

Case Studies and Research Findings

  • Antimicrobial Activity : High-throughput screening identified NMPC derivatives as potent inhibitors of InhA, with optimized compounds showing over 160-fold improvement in potency. Crystal structures elucidated the binding mode, providing insights into structure-activity relationships (SAR) that can guide further development .
  • Anticonvulsant Studies : In experimental models, NMPC hydrochloride demonstrated significant anticonvulsant properties compared to standard treatments, warranting further exploration into its mechanism and potential clinical applications.
  • Cancer Cell Line Studies : NMPC derivatives were evaluated against several cancer cell lines, showing notable anti-proliferative effects. These findings support the hypothesis that modifications to the NMPC structure can enhance its anticancer activity.

Comparative Analysis

The following table summarizes the biological activities and unique features of NMPC hydrochloride compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundAnticonvulsant, AnticancerExhibits diverse biological activities
(2S)-4-Fluoro-N-methylpyrrolidine-2-carboxamide HydrochlorideAntioxidantEnhanced lipophilicity due to fluorine substitution
Pyrrolidine-2-carboxylic acidAntioxidantLacks fluorine substitution

Properties

IUPAC Name

N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQAIVKHRVEJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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